molecular formula C14H10O6S2 B563959 2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione CAS No. 108900-05-6

2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione

Cat. No.: B563959
CAS No.: 108900-05-6
M. Wt: 338.348
InChI Key: DLPXDGDDLLFSPQ-UHFFFAOYSA-N
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Description

2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione is an organic compound that features a naphthalene core substituted with mercaptoacetic acid groups at the 2 and 3 positions

Scientific Research Applications

2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

Specific safety and hazard information for “2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione” was not found in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for comprehensive safety and hazard information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione typically involves the reaction of 1,4-naphthoquinone with mercaptoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to a hydroquinone structure.

    Substitution: The mercaptoacetic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield disulfide derivatives, while reduction can produce hydroquinone derivatives.

Mechanism of Action

The mechanism of action of 2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione involves its interaction with molecular targets such as enzymes and receptors. The mercaptoacetic acid groups can form covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound of 2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione.

    2,3-Dimercapto-1,4-naphthoquinone: A similar compound with mercapto groups instead of mercaptoacetic acid groups.

Uniqueness

This compound is unique due to the presence of mercaptoacetic acid groups, which impart distinct chemical reactivity and biological activity compared to other naphthoquinone derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[3-(carboxymethylsulfanyl)-1,4-dioxonaphthalen-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6S2/c15-9(16)5-21-13-11(19)7-3-1-2-4-8(7)12(20)14(13)22-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPXDGDDLLFSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCC(=O)O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659554
Record name 2,2'-[(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)disulfanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108900-05-6
Record name 2,2'-[(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)disulfanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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